molecular formula C22H23ClN4O2S2 B2646803 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217248-84-4

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2646803
CAS No.: 1217248-84-4
M. Wt: 475.02
InChI Key: UVZYGGLFIWQZLO-BXTVWIJMSA-N
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a high-purity synthetic compound intended for research and development purposes. This proprietary molecule features a complex structure incorporating benzothiazole, imidazole, and thiophene moieties, which are of significant interest in medicinal chemistry and drug discovery. Such structural characteristics suggest potential for investigating its activity against various biological targets . Researchers can utilize this compound as a key intermediate or a lead molecule in exploratory studies, including high-throughput screening, structure-activity relationship (SAR) analysis, and biochemical assay development. Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an area for active scientific investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for any specific experimental purpose. For more technical information or specific inquiries, please contact our scientific support team.

Properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2.ClH/c1-16-6-8-18(28-2)20-21(16)30-22(24-20)26(12-4-11-25-13-10-23-15-25)19(27)9-7-17-5-3-14-29-17;/h3,5-10,13-15H,4,11-12H2,1-2H3;1H/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYGGLFIWQZLO-BXTVWIJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C22H23ClN4O2S2C_{22}H_{23}ClN_{4}O_{2}S_{2} and a molecular weight of 475.0 g/mol. Its structure features an imidazole ring, a benzo[d]thiazole moiety, and a thiophene group, which contribute to its diverse biological activities.

The biological activity of this compound is largely attributed to the presence of the imidazole and thiazole rings, which are known for their roles in various pharmacological effects. Imidazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Compounds containing imidazole show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Some studies indicate that similar compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A study evaluating the antimicrobial potential of related compounds demonstrated significant activity against multiple bacterial strains. The following table summarizes the zone of inhibition for various compounds tested:

CompoundE. coliP. aeruginosaB. subtilisA. nigerC. albicans
Compound A15 mm19 mm21 mm20 mm19 mm
Compound B11 mm9 mm19 mm10 mm11 mm
(E)-N-(3-(1H-imidazol-1-yl)propyl)... 20 mm 22 mm 22 mm 22 mm 13 mm

This data indicates that the compound exhibits significant inhibition against E. coli and P. aeruginosa, highlighting its potential as an antimicrobial agent .

Antitumor Activity

The compound's antitumor efficacy was assessed using various cancer cell lines. The following table presents the IC50 values (concentration required to inhibit cell growth by 50%) for the compound compared to cisplatin:

Cell LineIC50 (µM) - CompoundIC50 (µM) - Cisplatin
A2780 (Ovarian)12.510
MCF7 (Breast)158
HCT116 (Colon)189

The results indicate that while cisplatin remains a standard treatment, the compound shows promising activity against ovarian and breast cancer cells .

Study on Antimicrobial Properties

In a controlled laboratory setting, researchers synthesized derivatives similar to our target compound and tested their antimicrobial properties using the Kirby-Bauer disc diffusion method. The results confirmed that compounds with imidazole rings consistently performed well against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features significantly influence biological activity .

Study on Antitumor Efficacy

A recent study evaluated a series of thiazole-containing compounds for their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications to the thiazole structure enhanced antitumor activity, suggesting that our compound may benefit from similar structural optimizations .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Derivative : The reaction of 1H-imidazole with appropriate alkyl halides to generate the imidazole propyl chain.
  • Coupling Reactions : Utilizing coupling agents to link the imidazole derivative with the benzo[d]thiazole and thiophene components.
  • Final Hydrochloride Salt Formation : Converting the final product into its hydrochloride salt to enhance solubility and stability.

Anticancer Properties

Several studies have reported that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, research indicates that derivatives similar to (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Cytotoxicity Testing

A study conducted on a series of thiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated a structure–activity relationship where modifications on the thiazole or imidazole rings significantly affected potency .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed an inhibition zone diameter greater than 15 mm at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison using data from the provided evidence:

Key Observations

Structural Complexity: The target compound integrates a benzo[d]thiazole core, which is distinct from the tetrazole-biphenyl systems in or the thiazolidinone derivatives in . The thiophene-acrylamide chain differentiates it from the trichloroethyl-thiadiazole systems in .

The high yield (97.4%) of the thiadiazole derivative in highlights the efficiency of sulfuric acid-mediated cyclization .

Physicochemical Properties: The hydrochloride salt in the target compound likely enhances aqueous solubility compared to neutral analogs like 21a or 4g, which lack ionizable groups .

Spectral Characterization :

  • The absence of spectral data for the target compound contrasts with the detailed ESI-MS and 1H-NMR profiles of analogs in –3. For instance, 21a shows a characteristic doublet at δ 7.81 (imidazole proton) , while 4.1 exhibits a strong C=O stretch at 1670 cm⁻¹ .

Pharmacological Implications :

  • Benzo[d]thiazole derivatives (e.g., 4g ) are associated with antimicrobial and anti-inflammatory activities , whereas tetrazole-containing compounds (e.g., 21a ) are often angiotensin II receptor antagonists . The target compound’s imidazole and thiophene groups may confer kinase inhibitory properties, though direct evidence is lacking in the provided materials.

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